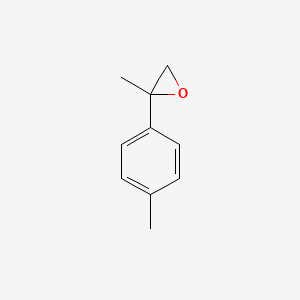

![molecular formula C8H6O2S2 B6141768 3-methylthieno[3,2-b]thiophene-2-carboxylic acid CAS No. 1901-41-3](/img/structure/B6141768.png)

3-methylthieno[3,2-b]thiophene-2-carboxylic acid

Vue d'ensemble

Description

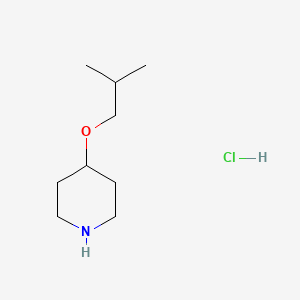

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid is an organic compound . It is a natural product found in Duhaldea cappa . The molecular formula is C8H6O2S2 .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . A recent study reported a concise synthesis of 3-alkylthieno[3,2-b]thiophenes, which are important materials for organic electronic and optoelectronic applications .Molecular Structure Analysis

The molecular structure of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid consists of a five-membered ring made up of one sulfur as a heteroatom . The molecular weight is 198.262 Da .Chemical Reactions Analysis

Thieno[3,2-b]thiophene-2-carboxylic acid derivatives have been identified as GPR35 agonists . They exhibit better potency than zaprinast, a known GPR35 agonist .Physical And Chemical Properties Analysis

The molecular weight of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid is 142.176 g/mol . The exact mass is 142.008850 Da .Applications De Recherche Scientifique

Organic Electronics and Semiconductors

3-methylthieno[3,2-b]thiophene-2-carboxylic acid is a promising building block for organic semiconductors. Researchers have explored its use in organic field-effect transistors (OFETs), where it can serve as an active material for charge transport. Its π-conjugated structure allows for efficient electron mobility, making it suitable for applications in flexible displays, sensors, and memory devices .

Polymer Chemistry and Materials Science

This compound participates in polymerization reactions, leading to the synthesis of novel materials. For instance:

- Poly(2-methylbut-2-enyl thiophene-3-carboxylate) : By incorporating 3-methylthieno[3,2-b]thiophene-2-carboxylic acid, researchers have developed polymers with tailored properties. These materials find use in conductive coatings, photovoltaics, and organic light-emitting diodes (OLEDs) .

Coordination Chemistry and Metal Complexes

Researchers have explored the coordination chemistry of 3-methylthieno[3,2-b]thiophene-2-carboxylic acid with metals like zinc and cadmium. These metal complexes exhibit interesting properties, including luminescence and catalytic activity. They find use in areas such as sensors, imaging agents, and catalysis .

Coupling Reactions and Olefinations

Thiophene-2-carboxylic acid derivatives have been widely studied as substrates in coupling reactions. These reactions allow the synthesis of various functionalized thiophenes, which have applications in pharmaceuticals, agrochemicals, and materials science. The 5-lithio derivative, obtained via double deprotonation, serves as a versatile intermediate .

Biological Applications

Although less common, some studies have investigated the biological activity of thiophene derivatives. Researchers have explored their potential as anti-inflammatory agents, antioxidants, or enzyme inhibitors. However, this area requires further investigation to uncover specific mechanisms and optimize their bioactivity.

Mécanisme D'action

Orientations Futures

The present study provides novel chemical series as a starting point for further investigations of GPR35 biology and pharmacology . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propriétés

IUPAC Name |

6-methylthieno[3,2-b]thiophene-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2S2/c1-4-6-5(2-3-11-6)12-7(4)8(9)10/h2-3H,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDGTYDGJDZXII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1SC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358520 | |

| Record name | 3-methylthieno[3,2-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylthieno[3,2-b]thiophene-2-carboxylic acid | |

CAS RN |

6448-54-0 | |

| Record name | 3-methylthieno[3,2-b]thiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(hydroxymethyl)-6-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxane-3,4,5-triol](/img/structure/B6141716.png)

![2-[hydroxy(pyridin-2-yl)methyl]prop-2-enenitrile](/img/structure/B6141720.png)

![5-(piperazin-1-ylmethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6141747.png)

![tricyclo[5.2.1.0,2,6]decan-8-amine](/img/structure/B6141762.png)

![7-(1,3-dioxaindan-5-yl)-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B6141780.png)

![5-{2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl}-2-chlorobenzoic acid](/img/structure/B6141786.png)